molecular formula C12H16N2O B8699507 2-Oxo-4,6-dipropyl-1,2-dihydropyridine-3-carbonitrile CAS No. 91487-38-6

2-Oxo-4,6-dipropyl-1,2-dihydropyridine-3-carbonitrile

Cat. No. B8699507
CAS No.: 91487-38-6
M. Wt: 204.27 g/mol
InChI Key: SOVLHWZVNCWUDD-UHFFFAOYSA-N
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Patent
US04451469

Procedure details

3-Cyano-4,6-di-n-propyl-2(1H)-pyridinone was prepared as follows: A mixture containing 15.6 g of 4,6-nonanedione, 200 ml of methanol, 10 g of cyanoacetamide and 6 g of sodium methoxide was refluxed with stirring for 22 hours and then stripped to dryness in vacuo. The residue was dissolved in 100 ml of water and the solution acidified with acetic acid. The white precipitate was collected, washed with water, air-dried, recrystallized from isopropyl alcohol-n-hexane and dried in vacuo at 80°-85° C. to produce 16.7 g of 3-cyano-4,6-di-n-propyl-2(1H)-pyridinone, m.p. 151°-152° C.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][C:4](=O)[CH2:5][C:6](=O)[CH2:7][CH2:8][CH3:9].CO.[C:14]([CH2:16][C:17]([NH2:19])=[O:18])#[N:15].C[O-].[Na+]>O.C(O)(=O)C>[C:14]([C:16]1[C:17](=[O:18])[NH:19][C:6]([CH2:7][CH2:8][CH3:9])=[CH:5][C:4]=1[CH2:3][CH2:2][CH3:1])#[N:15] |f:3.4|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
CCCC(CC(CCC)=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
sodium methoxide
Quantity
6 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-Cyano-4,6-di-n-propyl-2(1H)-pyridinone was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
The white precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl alcohol-n-hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80°-85° C.

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(#N)C=1C(NC(=CC1CCC)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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